molecular formula C13H12N2O B181322 N-(2-アミノフェニル)ベンズアミド CAS No. 721-47-1

N-(2-アミノフェニル)ベンズアミド

カタログ番号: B181322
CAS番号: 721-47-1
分子量: 212.25 g/mol
InChIキー: RFDVMOUXHKTCDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-アミノフェニル)ベンズアミドは、医薬品化学および製薬研究の分野で大きな関心を集めている化学化合物です。この化合物は、遺伝子発現の調節に関与する酵素であるヒストン脱アセチル化酵素 (HDAC) の阻害剤としての役割で知られています。 HDAC の阻害は、抗増殖および抗線維化活性に関連付けられており、N-(2-アミノフェニル)ベンズアミドは治療用途に有望な候補となっています .

科学的研究の応用

N-(2-aminophenyl)benzamide has a wide range of applications in scientific research:

作用機序

N-(2-アミノフェニル)ベンズアミドの主要な作用機序は、特に HDAC1 および HDAC2 であるクラスI HDAC 酵素の阻害です。この化合物はこれらの酵素の活性部位に結合することにより、ヒストンタンパク質の脱アセチル化を阻止し、アセチル化ヒストンが蓄積されます。これにより、クロマチン構造が緩和され、その後の遺伝子転写が活性化されます。 この化合物は、上皮成長因子受容体 (EGFR) mRNA およびタンパク質の発現をダウンレギュレートすることが示されており、抗増殖効果に寄与しています .

準備方法

合成経路および反応条件

N-(2-アミノフェニル)ベンズアミドを合成するための効率的な方法の1つは、塩基性条件下で2-アミノベンズアミドとベンゾイルクロリドを反応させることです。 この反応は通常、ジクロロメタンなどの溶媒とトリエチルアミンなどの塩基を必要とし、アミド結合の形成を促進します .

別の方法には、フェニルイソシアネートの使用が含まれます。フェニルイソシアネートは、N-(2-アミノフェニル)ベンズアミドと反応して、2級アミドを生成します。このプロセスには、逐次的な求核/分子内付加に続いてトランスアミド化が行われます。 この反応は、原子経済性と実用性に優れているため、工業用途に適しています .

化学反応の分析

反応の種類

N-(2-アミノフェニル)ベンズアミドは、以下を含むさまざまな化学反応を起こします。

    酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進できます。

    還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

    置換: N-(2-アミノフェニル)ベンズアミドは、求核置換反応に関与でき、アミノ基が他の官能基に置き換えられます。

一般的な試薬と条件

    酸化: 酸性媒体中の過マンガン酸カリウム。

    還元: 無水エーテル中の水素化リチウムアルミニウム。

    置換: アミノ基をハロゲン化物に変換するためのチオニルクロリドなどのハロゲン化剤。

生成される主要な生成物

    酸化: 対応するニトロまたはヒドロキシル誘導体の生成。

    還元: アミン誘導体の生成。

    置換: ハロゲン化ベンズアミドの生成。

科学研究における用途

N-(2-アミノフェニル)ベンズアミドは、科学研究において幅広い用途があります。

類似化合物との比較

N-(2-アミノフェニル)ベンズアミドは、クラスI HDAC の特異的な阻害と、二重の抗増殖および抗線維化活性により、独特です。類似の化合物には以下が含まれます。

    チダミド: がん治療に承認されている別のベンズアミド HDAC 阻害剤。

    ボリノスタット: より広範な HDAC 阻害を有するヒドロキサム酸系 HDAC 阻害剤。

    ロミデプシン: HDAC1 および HDAC2 に対して強力な活性を示す環状ペプチド HDAC 阻害剤。

これらの化合物は、HDAC 阻害という共通の特徴を共有していますが、化学構造、特異性、治療用途が異なります .

生物活性

N-(2-Aminophenyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as a histone deacetylase (HDAC) inhibitor and its associated anticancer properties. This article synthesizes diverse research findings, case studies, and experimental data to elucidate the biological activities of this compound.

Overview of Histone Deacetylases (HDACs)

Histone deacetylases are enzymes that remove acetyl groups from histones, leading to a more compact and transcriptionally inactive chromatin structure. Inhibition of HDACs has emerged as a promising strategy in cancer therapy, as it can reactivate silenced tumor suppressor genes and induce cell cycle arrest or apoptosis in cancer cells .

Synthesis and Derivatives

Recent studies have focused on synthesizing various derivatives of N-(2-aminophenyl)benzamide to enhance its biological activity. For instance, a series of fluorinated derivatives were synthesized, with one compound (24a) demonstrating potent HDAC inhibitory activity and significant antitumor efficacy in human cancer cell lines such as HCT-116, MCF-7, and A549 .

Table 1: Summary of Synthesized Derivatives and Their Activities

CompoundStructureHDAC InhibitionAntitumor EfficacyCell Lines Tested
24aFluorinated N-(2-aminophenyl)benzamideHighSignificantHCT-116, MCF-7, A549
GOE17344-amino-N-(2'-aminophenyl)benzamideModerateEffectiveVarious tumors

Anticancer Properties

N-(2-Aminophenyl)benzamide and its derivatives have shown promising results in various preclinical studies:

  • In Vitro Studies : Compounds have been reported to selectively inhibit the proliferation of human cancer cells while sparing normal cells. The mechanism involves the induction of hyperacetylation of histones, leading to cell cycle arrest .
  • In Vivo Studies : In animal models, such as xenograft models with HCT-116 colon cancer cells, derivative 24a exhibited substantial antitumor effects. The compound was able to significantly reduce tumor growth compared to controls .
  • Differential Activity : Research on GOE1734 indicated a notable differential antitumor activity depending on tumor growth rates. It was effective against slowly proliferating tumors but less effective against rapidly growing malignancies like Yoshida sarcoma .

Mechanistic Insights

The mechanism by which N-(2-aminophenyl)benzamide exerts its anticancer effects primarily involves:

  • Histone Acetylation : Inhibition of HDACs leads to hyperacetylation of histones, promoting transcriptional activation of tumor suppressor genes.
  • Cell Cycle Arrest : Induction of cell cycle arrest at various phases has been documented, particularly G0/G1 phase arrest in certain cancer cell lines .

Case Studies

Several case studies have highlighted the therapeutic potential of N-(2-aminophenyl)benzamide derivatives:

  • Study on GOE1734 : This compound was tested against methylnitrosourea-induced mammary adenocarcinoma in rats. Results showed significant tumor volume reduction with administered doses .
  • Fluorinated Derivatives : The study demonstrated that certain fluorinated derivatives not only inhibited HDACs effectively but also enhanced apoptosis in treated cancer cells .

特性

IUPAC Name

N-(2-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDVMOUXHKTCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353948
Record name N-(2-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721-47-1
Record name N-(2-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminophenyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.62 g (10 mmole) of N,N′-carbonyldiimidazole were added to a dimethyl sulfoxide (10 ml) solution including 1.12 g (10 mmole) of benzoic acid, followed by stirring at room temperature for 1 hour. After the addition of 2.16 g (20 mmole, 2 equivalents) of 1,2-phenylenediamine, 1.9 ml of trifluoroacetic acid were added dropwise at room temperature. After reaction had been further carried out at room temperature for 15 hours, a post-treatment was performed in the same manner as in Example 6 to obtain 1.27 g (yield: 59%) of N-(2-aminophenyl)benzamide.
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-aminophenyl)benzamide
Reactant of Route 3
N-(2-aminophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-aminophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-aminophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-aminophenyl)benzamide
Customer
Q & A

Q1: What is N-(2-aminophenyl)benzamide primarily known for in the scientific literature?

A1: N-(2-aminophenyl)benzamide is a chemical scaffold often incorporated into molecules designed to inhibit histone deacetylases (HDACs) [, , , , ]. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones.

Q2: How does inhibiting HDACs relate to anticancer activity?

A2: Dysregulation of HDAC activity has been linked to the development and progression of cancer [, ]. HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them promising anticancer agents [, , , ].

Q3: Which HDAC isoforms does N-(2-aminophenyl)benzamide typically target?

A3: N-(2-aminophenyl)benzamide derivatives have been reported to exhibit varying degrees of selectivity for different HDAC isoforms. Some show selectivity for Class I HDACs, particularly HDAC1, HDAC2, and HDAC3 [, , , ], while others demonstrate broader inhibitory activity across multiple isoforms [].

Q4: What are the structural features of N-(2-aminophenyl)benzamide important for HDAC inhibition?

A4: The N-(2-aminophenyl)benzamide moiety itself acts as a zinc-binding group, which is essential for chelating the zinc ion in the catalytic site of HDACs [, ]. Modifications to the benzamide ring, such as the addition of capping groups, can significantly impact potency and selectivity for different HDAC isoforms [, , ].

Q5: Can you give examples of modifications to the N-(2-aminophenyl)benzamide structure that influence HDAC inhibition?

A5: Studies have shown that incorporating heterocyclic capping groups, like oxazolines, thiazolines, and imidazolines, can increase potency and selectivity towards specific HDAC isoforms [, ]. Other modifications, such as introducing substituents on the benzamide ring, have also been explored for optimizing HDAC inhibitory activity [].

Q6: How do N-(2-aminophenyl)benzamide-based HDAC inhibitors affect cancer cells at the cellular level?

A6: These inhibitors can induce histone H3K9 acetylation [, ], downregulate the expression of proteins like cyclin E [], and impact EGFR mRNA and protein levels [] in cancer cells.

Q7: How do structural modifications to the N-(2-aminophenyl)benzamide scaffold impact its anticancer activity?

A7: Researchers have investigated the structure-activity relationship (SAR) of N-(2-aminophenyl)benzamide extensively [, ]. Modifications to the core structure, such as adding substituents or changing the size and nature of capping groups, can significantly influence the compound's potency, selectivity for HDAC isoforms, and ultimately, its anticancer activity.

Q8: Can you provide specific examples of how SAR studies have guided the development of more potent N-(2-aminophenyl)benzamide-based HDAC inhibitors?

A8: Introducing a chiral oxazoline capping group led to the development of a highly potent and selective HDAC3 inhibitor []. Similarly, adding a 4-acetylamino group to the benzamide ring resulted in Acetyldinaline, a compound with significant antileukemic activity and improved therapeutic index compared to its parent compound [, , ].

Q9: How have computational chemistry approaches been utilized in the study of N-(2-aminophenyl)benzamide derivatives?

A9: Computational methods, like molecular docking [, , ] and QSAR modeling [, ], have proven valuable in understanding the interactions of N-(2-aminophenyl)benzamide derivatives with HDACs and predicting their activity. These approaches provide insights into the binding modes, structural features crucial for activity, and guide the design of novel and more potent inhibitors.

Q10: What in vitro models have been used to assess the anticancer activity of N-(2-aminophenyl)benzamide derivatives?

A10: Various human cancer cell lines, including MCF-7, A549, DU145, HCT116 [], Jurkat, HeLa [], U937, PC-3 [], and SW707 [], have been utilized to investigate the antiproliferative effects of these compounds.

Q11: What in vivo models have been employed to evaluate the anticancer efficacy of N-(2-aminophenyl)benzamide-based compounds?

A11: Animal models, such as rats with implanted osteosarcoma, methylnitrosourea-induced mammary carcinoma, acetoxymethyl-methylnitrosamine-induced colorectal adenocarcinoma [], and the Brown Norway acute myelocytic leukemia (BNML) model [, , ], have been used to study the in vivo efficacy and toxicity of these compounds.

Q12: Has the development of resistance to N-(2-aminophenyl)benzamide derivatives been observed?

A12: Yes, in the BNML rat model, researchers observed the development of resistance to Acetyldinaline after repeated administrations []. This highlights the importance of understanding resistance mechanisms and exploring strategies to overcome them.

Q13: Are there other potential therapeutic applications for N-(2-aminophenyl)benzamide derivatives besides cancer?

A13: Yes, one study explored the potential of a novel HDAC inhibitor, K-183, containing the N-(2-aminophenyl)benzamide moiety, in a rat model of cardiac hypertrophy []. While K-183 did not prevent hypertrophy, it showed some beneficial effects on heart function. This suggests that further exploration of these compounds for other diseases influenced by HDAC activity is warranted.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。